

An In-depth Technical Guide to the Synthesis of Tributyl[(methoxymethoxy)methyl]stannane

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Compound of Interest

Compound Name: Tributyl[(methoxymethoxy)methyl]stannane

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This guide provides a comprehensive overview of the synthesis of **Tributyl[(methoxymethoxy)methyl]stannane**, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The document outlines a reliable two-step protocol, presents quantitative data in a clear tabular format, and includes a visual representation of the experimental workflow.

Tributyl[(methoxymethoxy)methyl]stannane serves as a valuable hydroxymethyl anion equivalent, enabling the introduction of a protected hydroxymethyl group into various molecules.^{[1][2][3]} Its utility is highlighted in the formation of mono-protected diols from carbonyl compounds under mild conditions.^[2] A key advantage of this reagent is that it is achiral, which avoids the complication of introducing additional chiral centers in complex synthetic pathways.^[1]

Experimental Protocol

The following protocol is a two-step procedure starting from tributyltin hydride. The first step involves the formation of the intermediate, (tributylstannyl)methanol, which is then converted to the final product in the second step.

Step A: Synthesis of (Tributylstannyl)methanol^[1]

- **Reaction Setup:** A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a rubber septum, an argon inlet adapter, and a 150-mL, pressure-equalizing dropping funnel.
- **Initial Reagents:** The flask is charged with diisopropylamine (13.7 mL, 0.098 mol) and 120 mL of dry tetrahydrofuran (THF).
- **Formation of Lithium Diisopropylamide (LDA):** The flask is cooled in an ice-water bath, and a 1.60 M solution of butyllithium in hexane (58.4 mL, 0.093 mol) is added dropwise via syringe over 15 minutes. The mixture is stirred for an additional 30 minutes.
- **Addition of Tributyltin Hydride:** A solution of tributyltin hydride (24.75 g, 0.0850 mol) in 50 mL of THF is added dropwise from the addition funnel over 50 minutes.
- **Reaction with Paraformaldehyde:** After stirring for 30 minutes, paraformaldehyde (3.57 g, 0.119 mol) is added in one portion. The ice bath is removed, and the reaction mixture is stirred for 3 hours at room temperature.
- **Work-up:** The resulting clear, colorless solution is diluted with 500 mL of petroleum ether and washed with 300 mL of water. The aqueous layer is separated and extracted with 150 mL of petroleum ether. The combined organic layers are washed with 200 mL of saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield approximately 30 g of (tributylstannyl)methanol as a colorless oil. This intermediate is used in the next step without further purification.

Step B: Synthesis of **Tributyl[(methoxymethoxy)methyl]stannane**[\[1\]](#)

- **Reaction Setup:** A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an argon inlet adapter, and a rubber septum.
- **Reagents:** The flask is charged with the (tributylstannyl)methanol from the previous step, 190 mL of dichloromethane, 280 mL (3.16 mol) of dimethoxymethane, and 50 g of powdered 4 Å molecular sieves.
- **Catalyst Addition:** The mixture is cooled in an ice-water bath, and boron trifluoride etherate (1.0 mL, 8.1 mmol) is added dropwise via syringe over 5 minutes.

- Reaction: The reaction is stirred for 3 hours at 0 °C.
- Quenching and Work-up: The reaction is quenched by the addition of 15 mL of saturated sodium bicarbonate solution. The mixture is filtered through a Celite pad, and the filter cake is washed with 250 mL of dichloromethane. The combined filtrates are washed twice with 250-mL portions of saturated sodium bicarbonate solution. The combined aqueous layers are extracted with 250 mL of dichloromethane. The combined organic phases are then washed with 250 mL of saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated.
- Purification: The crude product is purified by column chromatography on 150 g of alumina, eluting with 1.3 L of 1% ethyl acetate-hexane. The collected eluant is concentrated, and the residue is distilled to afford 23 g of **tributyl[(methoxymethoxy)methyl]stannane** as a colorless liquid.

Quantitative Data Summary

| Parameter | Value | Reference |
|---|---|-----------|
| Step A: (Tributylstannyl)methanol Synthesis | | |
| Diisopropylamine | 13.7 mL (0.098 mol) | [1] |
| Butyllithium (1.60 M in hexane) | 58.4 mL (0.093 mol) | [1] |
| Tributyltin Hydride | 24.75 g (0.0850 mol) | [1] |
| Paraformaldehyde | 3.57 g (0.119 mol) | [1] |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Approximate Yield | 30 g (crude) | [1] |
| Step B: Tributyl[(methoxymethoxy)methyl]stannane Synthesis | | |
| (Tributylstannyl)methanol | ~30 g (from Step A) | [1] |
| Dimethoxymethane | 280 mL (3.16 mol) | [1] |
| Boron Trifluoride Etherate | 1.0 mL (8.1 mmol) | [1] |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | 0 °C | [1] |
| Overall Yield and Product Specifications | | |
| Final Product Yield | 23 g (74% overall) | [1] |
| Boiling Point | 117 °C (0.34 mm) | [1] |
| Molecular Formula | C ₁₅ H ₃₄ O ₂ Sn | [3][4][5] |
| Molecular Weight | 365.14 g/mol | [3][4][5] |

Experimental Workflow Diagram

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